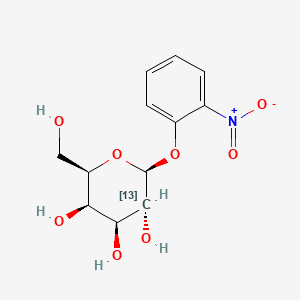
H-L-Lys(N3-Gly)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“H-L-Lys(N3-Gly)-OH” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes lysine and glycine residues, with an azide group attached to the lysine side chain. Peptides like this are often used in biochemical research and have various applications in medicine and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “H-L-Lys(N3-Gly)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The azide group can be introduced through specific reagents and conditions that modify the lysine residue.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that can handle large-scale synthesis. The process includes:
- Coupling reactions to add amino acids.
- Deprotection steps to remove protecting groups.
- Cleavage from the resin and purification using techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The azide group can undergo oxidation reactions.
Reduction: The azide group can be reduced to an amine.
Substitution: The azide group can participate in substitution reactions, such as click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide.
Reduction: Reagents like triphenylphosphine.
Substitution: Copper(I) catalysts for click chemistry.
Major Products
Oxidation: Oxidized derivatives of the peptide.
Reduction: Amine derivatives.
Substitution: Triazole-containing peptides from click chemistry.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a building block in the synthesis of more complex peptides and proteins.
- Employed in click chemistry for bioconjugation.
Biology
- Studied for its interactions with biological molecules.
- Used in the development of peptide-based drugs.
Medicine
- Potential applications in drug delivery systems.
- Investigated for its therapeutic properties.
Industry
- Utilized in the production of peptide-based materials.
- Applied in the development of biosensors.
Wirkmechanismus
The mechanism of action of “H-L-Lys(N3-Gly)-OH” depends on its specific application. In general, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. The azide group can be used for bioconjugation, allowing the peptide to be linked to other molecules for targeted delivery or imaging.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-L-Lys(N3)-OH: A similar peptide without the glycine residue.
H-L-Lys-Gly-OH: A similar peptide without the azide group.
H-L-Lys(N3-Ala)-OH: A similar peptide with alanine instead of glycine.
Uniqueness
“H-L-Lys(N3-Gly)-OH” is unique due to the presence of both the azide group and the glycine residue. This combination allows for specific chemical modifications and interactions that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C8H15N5O3 |
|---|---|
Molekulargewicht |
229.24 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[(2-azidoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H15N5O3/c9-6(8(15)16)3-1-2-4-11-7(14)5-12-13-10/h6H,1-5,9H2,(H,11,14)(H,15,16)/t6-/m0/s1 |
InChI-Schlüssel |
JHBRZAKVPNZDFK-LURJTMIESA-N |
Isomerische SMILES |
C(CCNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CCNC(=O)CN=[N+]=[N-])CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401432.png)
![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate](/img/structure/B12401437.png)
![6-O-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-[2-[6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoyl]oxyethyl] hexanedioate](/img/structure/B12401447.png)
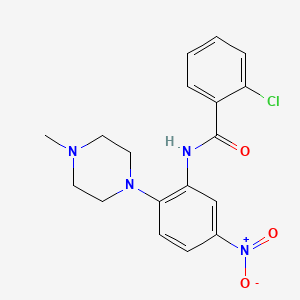
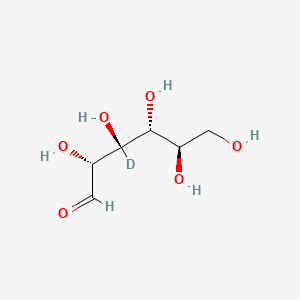
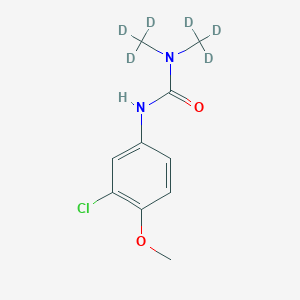
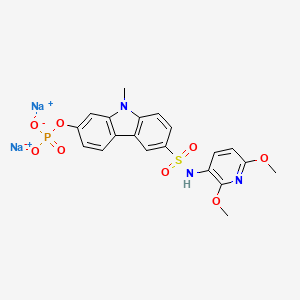



![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)
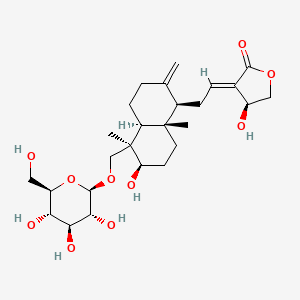
![N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)
